N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as benzoxazoles, which have been shown to exhibit a range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. In
Mechanism of Action
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide is not fully understood, but it is thought to act as a dopamine and serotonin receptor agonist. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound also has been shown to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine and serotonin levels in the brain, increasing the expression of neurotrophic factors, and improving cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors, and its ability to cross the blood-brain barrier. However, this compound also has limitations, including its relatively short half-life and potential for toxicity at high doses.
Future Directions
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide, including investigating its potential therapeutic applications in human subjects, exploring its mechanism of action in greater detail, and developing more potent and selective analogs of this compound. Additionally, further research is needed to assess the long-term safety and efficacy of this compound in humans.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide has been investigated for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including depression, anxiety, and cognitive impairment. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-16(20)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)21-17/h3-10H,2,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPKDGZYUWYBFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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